1-Dodecyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
1-Dodecyl-1,2,3,4-tetrahydroquinoline is an organic compound that belongs to the class of tetrahydroquinolines. These compounds are semi-hydrogenated derivatives of quinoline and are known for their diverse applications in medicinal chemistry, organic synthesis, and industrial processes . The presence of a dodecyl group (a twelve-carbon alkyl chain) attached to the nitrogen atom of the tetrahydroquinoline ring enhances its lipophilicity and potential biological activity.
Preparation Methods
The synthesis of 1-Dodecyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods:
Hydrogenation of Quinoline: This method involves the hydrogenation of quinoline in the presence of a catalyst such as palladium or platinum.
N-Alkylation of Tetrahydroquinoline: Another common method is the N-alkylation of 1,2,3,4-tetrahydroquinoline with dodecyl halides (e.g., dodecyl bromide) in the presence of a base such as potassium carbonate.
Multicomponent Reactions: Recent advances in multicomponent reactions have provided efficient routes for the synthesis of tetrahydroquinoline derivatives.
Chemical Reactions Analysis
1-Dodecyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Scientific Research Applications
1-Dodecyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used as a scaffold for the development of bioactive molecules with potential therapeutic applications.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Industrial Applications: The compound is used in the production of dyes, antioxidants, and photosensitizers.
Mechanism of Action
The mechanism of action of 1-Dodecyl-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The compound can affect signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and immune response.
Comparison with Similar Compounds
1-Dodecyl-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds:
Properties
CAS No. |
110259-96-6 |
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Molecular Formula |
C21H35N |
Molecular Weight |
301.5 g/mol |
IUPAC Name |
1-dodecyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C21H35N/c1-2-3-4-5-6-7-8-9-10-13-18-22-19-14-16-20-15-11-12-17-21(20)22/h11-12,15,17H,2-10,13-14,16,18-19H2,1H3 |
InChI Key |
BZFIRYYQHGARKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1CCCC2=CC=CC=C21 |
Origin of Product |
United States |
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